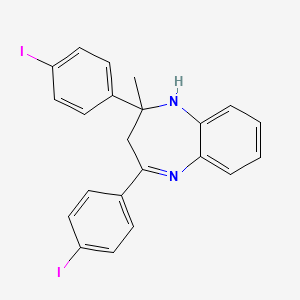

2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

Description

2,4-Bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a halogenated benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The molecule features two 4-iodophenyl substituents at positions 2 and 4, a methyl group at position 2, and a partially saturated dihydro ring system. The iodine atoms on the phenyl groups enhance its polarizability, making it a candidate for nonlinear optical (NLO) applications and metal coordination studies .

Properties

Molecular Formula |

C22H18I2N2 |

|---|---|

Molecular Weight |

564.2 g/mol |

IUPAC Name |

2,4-bis(4-iodophenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |

InChI |

InChI=1S/C22H18I2N2/c1-22(16-8-12-18(24)13-9-16)14-21(15-6-10-17(23)11-7-15)25-19-4-2-3-5-20(19)26-22/h2-13,26H,14H2,1H3 |

InChI Key |

HWDDNDDCQSPPDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods:

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the iodophenyl groups, potentially converting them to phenyl groups.

Substitution: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of phenyl-substituted benzodiazepines.

Substitution: Formation of azido or thiol-substituted benzodiazepines.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology:

Biological Probes: Due to the presence of iodine atoms, the compound can be used as a radiolabeled probe in biological studies, particularly in imaging techniques.

Medicine:

Potential Therapeutic Agent:

Industry:

Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is not well-documented. based on its structure, it is likely to interact with the central nervous system, similar to other benzodiazepines. The compound may bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The target compound belongs to a broader family of 1,5-benzodiazepines with diverse substituents influencing physicochemical and electronic properties. Key analogues include:

Key Observations :

- Halogen Effects: Iodine (in the target compound) and bromine (in analogues) increase polarizability and NLO response compared to non-halogenated derivatives .

- Electron-Withdrawing Groups: Nitro (-NO₂) substituents, as in and , amplify intramolecular charge transfer, critical for NLO applications .

Physicochemical and Electronic Properties

- NLO Performance: The bromo- and nitro-substituted analogue () exhibits a stronger third-order NLO response (χ³ ≈ 10⁻¹² esu) than non-halogenated derivatives due to enhanced charge transfer .

- DFT Insights: Computational studies () reveal that halogenated benzodiazepines show reduced HOMO-LUMO gaps (e.g., ~3.5 eV for brominated derivatives) compared to non-halogenated analogues (~4.2 eV), correlating with higher reactivity and NLO activity .

- Thermal Stability : Iodine’s heavy-atom effect may improve thermal stability, though direct data for the target compound is lacking. Brominated derivatives decompose above 250°C .

Data Tables

Table 1: Comparative NLO Properties of Selected Analogues

Biological Activity

2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine family. Its unique structure includes two 4-iodophenyl substituents and a methyl group at the 2-position, which may influence its biological activity and therapeutic potential. This article examines the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16I2N2. The compound's structure is characterized by:

| Feature | Description |

|---|---|

| Core Structure | Fused benzene and diazepine rings |

| Substituents | Two 4-iodophenyl groups and one methyl group |

| Molecular Weight | 404.25 g/mol |

The presence of iodine substituents may enhance the lipophilicity of the compound compared to other benzodiazepines, potentially affecting its absorption and distribution in biological systems.

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit anxiolytic (anxiety-reducing) and sedative properties. The structural modifications in this compound may lead to enhanced efficacy in these areas. For instance:

- Case Study : A related compound was evaluated for its anxiolytic effects in animal models. Results demonstrated a significant reduction in anxiety-like behaviors when administered at specific dosages .

Cytotoxic Activity

Some studies have explored the cytotoxic potential of benzodiazepines against cancer cells. A family of 1,4-benzodiazepine derivatives showed selective cytotoxicity towards transformed T-cells with sub-micromolar potency. The presence of large aromatic groups was critical for this activity . While direct studies on this compound are lacking, its structural similarities suggest potential for similar activities.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other benzodiazepines is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine | Chlorophenyl substituent | Exhibits anxiolytic properties |

| 4-(Trifluoromethyl)phenyl derivative | Trifluoromethyl group | Enhanced lipophilicity and bioavailability |

| 2-(4-Methylphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine | Methyl group on phenyl ring | Potentially lower toxicity |

The unique iodine substituents in this compound may provide distinct pharmacokinetic properties compared to these derivatives.

Future Research Directions

Further investigation is necessary to elucidate the precise interactions of this compound with GABA_A receptors and other biological targets. Key areas for future research include:

- Binding Affinity Studies : Assessing how well the compound binds to various receptor subtypes.

- In Vivo Efficacy : Evaluating behavioral outcomes in animal models to confirm anxiolytic or sedative effects.

- Cytotoxicity Profiling : Exploring potential applications in oncology through targeted cytotoxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.